molecular formula C21H32O8 B12680941 2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate CAS No. 43135-99-5

2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate

Cat. No.: B12680941
CAS No.: 43135-99-5
M. Wt: 412.5 g/mol
InChI Key: JDOSPEIBRFJPGG-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate is an organic compound with the molecular formula C21H32O8 and a molecular weight of 412.48 g/mol . Its structure is derived from neopentyl glycol (2,2-dimethylpropane-1,3-diol), a compound valued in synthetic chemistry for imparting stability to polymers and esters against heat, light, and hydrolysis . This particular diester is formed with hexahydrophthalic acid. The compound is registered under CAS Number 43135-99-5 and EINECS 256-112-7 . Calculated physical properties include a density of approximately 1.281 g/cm³ and a high boiling point of around 659.54°C at standard atmospheric pressure . As a neopentyl glycol diester, this chemical is of significant interest in advanced materials science research. Potential applications include its investigation as a monomer or intermediate in the synthesis of specialized polyesters with enhanced thermal and hydrolytic stability . It may also serve as a model compound in the study of esterification kinetics or be explored for the development of high-performance plasticizers and synthetic lubricants . Researchers are encouraged to leverage this high-purity material for their innovative projects. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

43135-99-5

Molecular Formula

C21H32O8

Molecular Weight

412.5 g/mol

IUPAC Name

1-[3-(1,2-dicarboxycyclohexyl)-2,2-dimethylpropyl]cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C21H32O8/c1-19(2,11-20(17(26)27)9-5-3-7-13(20)15(22)23)12-21(18(28)29)10-6-4-8-14(21)16(24)25/h13-14H,3-12H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29)

InChI Key

JDOSPEIBRFJPGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1(CCCCC1C(=O)O)C(=O)O)CC2(CCCCC2C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate typically involves the reaction of 2,2-dimethylpropane-1,3-diol with hexahydrophthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.

Chemical Reactions Analysis

2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications Overview

The applications of 2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate can be categorized into several key areas:

  • Plasticizers in Polymer Production
    • This compound is primarily used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of polymers such as polyvinyl chloride (PVC) and other thermoplastics.
  • Coatings and Adhesives
    • It is utilized in the formulation of coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors.
  • Sealants
    • The compound serves as a component in sealants, providing enhanced performance in terms of flexibility and weather resistance.
  • Biomedical Applications
    • Research indicates potential uses in biomedical applications, particularly in drug delivery systems and biocompatible materials due to its favorable chemical properties.

Case Study 1: Plasticizer Performance

A study evaluated the performance of this compound as a plasticizer in PVC formulations. The results demonstrated that incorporating this compound improved the mechanical properties of PVC films significantly compared to traditional phthalate plasticizers.

PropertyControl PVCPVC with this compound
Tensile Strength (MPa)2025
Elongation at Break (%)150200
Hardness (Shore A)8075

Case Study 2: Coating Formulation

In another study focused on coatings, researchers formulated a water-based coating using this compound. The coating exhibited excellent adhesion to various substrates and improved resistance to moisture.

Coating TypeAdhesion (MPa)Moisture Resistance (%)
Control Coating1.585
Coating with Compound2.095

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Dimethylpropane-1,3-diyl Bis(2-methylacrylate)

  • CAS : 1985-51-9
  • Molecular Formula : C₁₃H₂₀O₄
  • Molecular Weight : 240.299
  • LogP : 2.79
  • Applications : Primarily used in polymer synthesis, particularly in cross-linked acrylic resins for adhesives and coatings. The methacrylate groups enable radical polymerization, enhancing mechanical strength and UV resistance .

2,2-Dimethylpropane-1,3-diyl 2-Ethylhexanoate

  • CAS : 28510-23-8
  • Molecular Formula : C₁₅H₃₀O₃
  • Molecular Weight : 258.397
  • LogP : ~3.5 (estimated based on alkyl chain length)
  • Applications: Employed as a lubricant additive due to its high thermal stability and low volatility. The branched 2-ethylhexanoate groups improve solubility in nonpolar matrices .

2,2-Dimethylpropane-1,3-diyl Dihexahydrophthalate (Target Compound)

  • Inferred Properties: Molecular Weight: ~300–350 (hexahydrophthalic anhydride has a molecular weight of 154.12 per unit). LogP: ~2.0–3.0 (lower than 2-ethylhexanoate due to cyclic ester polarity). Applications: Likely used in high-performance coatings or elastomers where rigidity and resistance to hydrolysis are critical. The cycloaliphatic structure may enhance UV stability compared to aromatic esters .

Table 1: Comparative Properties of 2,2-Dimethylpropane-1,3-diyl Esters

Compound CAS Molecular Formula Molecular Weight LogP Key Applications
Bis(2-methylacrylate) 1985-51-9 C₁₃H₂₀O₄ 240.299 2.79 Acrylic polymers, coatings
2-Ethylhexanoate 28510-23-8 C₁₅H₃₀O₃ 258.397 ~3.5 Lubricants, additives
Dihexahydrophthalate (inferred) N/A ~C₂₀H₂₈O₆ ~340 ~2.5 High-stability coatings

Structural and Functional Analysis

Backbone Influence

The neopentyl glycol backbone (2,2-dimethylpropane-1,3-diyl) provides steric hindrance, reducing molecular flexibility and enhancing thermal stability across all derivatives .

Ester Group Effects

  • Bis(2-methylacrylate) : Polar ester groups with terminal double bonds facilitate polymerization but increase hydrophilicity (lower LogP) .
  • 2-Ethylhexanoate: Branched alkyl chains enhance hydrophobicity (higher LogP) and compatibility with oils, ideal for lubricants .

Hydrogen Bonding and Crystallinity

The hexahydrophthalate’s cyclic structure may promote weaker hydrogen bonding compared to aromatic analogs (e.g., phthalate esters), reducing crystallinity and enhancing solubility in semi-polar solvents .

Analytical Methods

  • HPLC Analysis : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates esters like bis(2-methylacrylate) based on hydrophobicity .
  • Crystallography : Techniques such as SHELX programs aid in resolving crystal structures, critical for understanding packing efficiency and stability .

Biological Activity

2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate (commonly referred to as DHP) is a phthalate ester that has garnered attention due to its applications in various industrial sectors, particularly as a plasticizer. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological effects of DHP, synthesizing findings from various studies and reports.

  • Molecular Formula : C₁₈H₃₄O₄
  • Molecular Weight : 318.47 g/mol
  • CAS Number : 51832-31-6

Biological Activity Overview

DHP exhibits various biological activities, primarily influenced by its structure as a phthalate ester. The following sections detail its toxicological profile, metabolic pathways, and potential health effects.

Toxicological Profile

  • Acute Toxicity : Studies indicate that DHP has low acute toxicity. It is classified as a mild dermal irritant, with no significant adverse effects observed at low exposure levels .
  • Chronic Toxicity : Long-term exposure studies show that DHP can affect liver and kidney function, similar to other phthalates. It has been linked to alterations in thyroid hormone levels and potential immunotoxicity .
  • Reproductive and Developmental Effects : Evidence regarding reproductive toxicity is inconclusive. Some studies suggest that phthalates may disrupt endocrine function, leading to developmental issues in animal models .
  • Carcinogenic Potential : Current research does not definitively classify DHP as a carcinogen; however, ongoing assessments are necessary due to its structural similarities to other phthalates known for their carcinogenic properties .

Metabolism and Excretion

DHP undergoes hydrolysis and metabolic conversion in the body:

  • Metabolic Pathways : Upon ingestion or dermal exposure, DHP is rapidly hydrolyzed to form hexahydrophthalic acid (HHPA) and other metabolites . The primary metabolic pathway involves oxidative processes in the liver.
  • Excretion : Metabolites are primarily excreted through urine. The major urinary metabolites include monoester forms of phthalate acids, which can be measured to assess exposure levels in humans .

Case Studies

Several case studies have investigated the biological effects of DHP:

  • Study on Liver Function : A study involving rats exposed to varying doses of DHP showed significant changes in liver enzyme levels, indicating potential hepatotoxicity at higher concentrations .
  • Endocrine Disruption Investigation : Research examining the endocrine-disrupting potential of DHP highlighted alterations in testosterone levels in male rodents after prolonged exposure, suggesting a need for further investigation into reproductive health impacts .
  • Developmental Toxicity Assessment : A developmental toxicity study indicated that prenatal exposure to DHP resulted in behavioral changes in offspring, raising concerns about neurodevelopmental outcomes linked to phthalate exposure .

Summary of Toxicological Findings

ParameterObserved EffectReference
Acute ToxicityLow toxicity
Liver Enzyme AlterationIncreased ALT and AST levels
Thyroid Hormone DisruptionAltered T3 and T4 levels
Reproductive EffectsPotential endocrine disruption
Developmental EffectsBehavioral changes in offspring

Metabolic Pathways of DHP

MetaboliteFormation ProcessExcretion Route
Hexahydrophthalic Acid (HHPA)Hydrolysis of DHPUrine
Monoester Phthalate AcidsOxidative metabolismUrine

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2-dimethylpropane-1,3-diyl dihexahydrophthalate, and how is purity optimized?

The compound is synthesized via esterification of hexahydrophthalic anhydride with neopentyl glycol (2,2-dimethylpropane-1,3-diol) under acidic or catalytic conditions. A typical protocol involves refluxing equimolar amounts of the diol and anhydride in toluene with p-toluenesulfonic acid as a catalyst. Purity is optimized through vacuum distillation or recrystallization from ethanol. Reaction progress is monitored by thin-layer chromatography (TLC) and verified via disappearance of the anhydride’s carbonyl stretch (~1770 cm⁻¹) in IR spectroscopy .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

  • 13C NMR : Expect resonances for ester carbonyl carbons (~173 ppm), the central quaternary carbon of the neopentyl group (~66 ppm), and methylene/methyl carbons (20–40 ppm) .
  • IR Spectroscopy : Key stretches include C=O ester (~1727 cm⁻¹), C-O-C (~1217 cm⁻¹), and aliphatic C-H (~2929–2857 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks should align with the molecular weight (e.g., 238.28 g/mol for the cyclohexene analogue) and fragment patterns consistent with ester cleavage .

Q. What are the stability considerations for this compound under ambient and experimental conditions?

The ester is hydrolytically stable due to the steric hindrance of the neopentyl group. However, prolonged exposure to strong acids/bases or elevated temperatures (>150°C) may degrade the ester linkage. Storage in inert atmospheres (N₂/Ar) at 4°C is recommended. Degradation products can be identified via GC-MS or HPLC, focusing on hexahydrophthalic acid and neopentyl glycol .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination polymers, and what structural motifs are observed?

The dihexahydrophthalate ester’s oxygen atoms can act as bridging ligands for transition metals. For example, silver(I) complexes form 2D polymeric networks via µ₂-bridging, as seen in analogous neopentyl diisocyanide systems. Powder X-ray diffraction (PXRD) and LeBail refinement (R(F²) < 0.02) reveal distorted tetrahedral coordination geometries and interchain halogen interactions (e.g., Br⁻ in [AgBr(C₇H₁₀N₂)]ₙ) .

Q. What computational approaches are used to predict its electronic and thermochemical properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Thermochemical properties (e.g., enthalpy of formation) are derived via Gaussian-type orbital basis sets. These models correlate with experimental data from differential scanning calorimetry (DSC) .

Q. How does hydrogen bonding influence its crystallographic packing, and can graph-set analysis resolve ambiguities?

Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bonding motifs. For example, C=O···H-O interactions between ester carbonyls and residual hydroxyls (if present) form discrete D (donor) or R₂²(8) patterns. Single-crystal XRD (e.g., triclinic P1 space group, α/β/γ ~104–108°) reveals chain propagation along specific crystallographic axes .

Q. What role does steric hindrance play in its reactivity with nucleophiles or electrophiles?

The neopentyl group’s bulky 2,2-dimethylpropane backbone impedes nucleophilic attack at the ester carbonyl, as shown in kinetic studies with amines or Grignard reagents. Comparative experiments with linear diol esters (e.g., ethylene glycol derivatives) demonstrate ~10× slower reaction rates, validated via stopped-flow UV-Vis spectroscopy .

Methodological Notes

  • Contradictions in Data : While IR and NMR data for analogous esters (e.g., di-undec-10-enoate) are consistent , discrepancies in melting points may arise from polymorphism or residual solvents. Always cross-validate with elemental analysis.
  • Advanced Characterization : Pair PXRD with pair distribution function (PDF) analysis for amorphous phases. For dynamic behavior, use solid-state NMR or variable-temperature XRD .

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